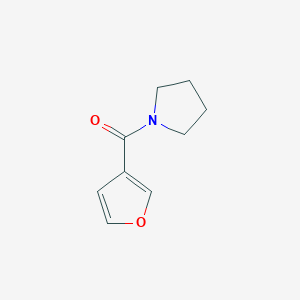

1-(furan-3-carbonyl)pyrrolidine

Description

Properties

IUPAC Name |

furan-3-yl(pyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-9(8-3-6-12-7-8)10-4-1-2-5-10/h3,6-7H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBMCTLANXCTGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway

-

Formation of Cyclic Imide :

L-(-)-malic acid reacts with a primary amine (e.g., ammonia or ethylamine) in xylene under reflux conditions to form a cyclic imide intermediate. This step eliminates water, favoring imide formation over 8 hours. -

Reduction to 3-Hydroxypyrrolidine :

The imide undergoes reduction using sodium borohydride (NaBH₄) in ethanol, yielding 3-hydroxypyrrolidine with an S-configuration at the third carbon. -

Acylation with Furan-3-Carbonyl Chloride :

The nitrogen atom of the pyrrolidine ring is acylated using furan-3-carbonyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base. This step proceeds at room temperature, achieving yields exceeding 85%.

Advantages :

-

High stereochemical purity due to chiral malic acid.

-

Scalable to industrial production with continuous flow reactors.

Direct Acylation of Pyrrolidine

A straightforward route involves the direct acylation of commercially available pyrrolidine, as exemplified in the synthesis of related benzodiazole derivatives.

Procedure

-

Reaction Conditions :

Pyrrolidine (1 equiv) is dissolved in anhydrous DCM, followed by the addition of furan-3-carbonyl chloride (1.1 equiv) and Et₃N (2 equiv) at 0°C. The mixture is stirred for 12 hours at room temperature. -

Workup :

The organic layer is washed with brine, dried over MgSO₄, and concentrated under reduced pressure. Purification via column chromatography (ethyl acetate/hexane, 1:1) yields this compound as a colorless oil.

Typical Yields : 75–90%

Key Considerations :

-

Excess acyl chloride ensures complete conversion.

-

Anhydrous conditions prevent hydrolysis of the acyl chloride.

Multi-Component Reaction Approach

A novel method adapted from the synthesis of 1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate employs a one-pot, multi-component reaction.

Protocol

-

Reactants :

Sodium diethyl oxalacetate (1 equiv), furan-3-carbaldehyde (1 equiv), and ethylamine (1 equiv) are combined in ethanol. -

Cyclization and Reduction :

The mixture is heated at 60°C for 4 hours, followed by the addition of NaBH₄ (1.1 equiv) at 0°C. After stirring for 8 hours, the solvent is evaporated, and the residue is extracted with ethyl acetate. -

Acylation :

The intermediate pyrrolidine is acylated as described in Section 2.

Yield : 40–50% after purification.

Industrial-Scale Production

For commercial manufacturing, the direct acylation method is preferred due to its simplicity and high yield. Key optimizations include:

| Parameter | Optimization Strategy | Outcome |

|---|---|---|

| Solvent | Replacement of DCM with toluene | Reduced environmental impact |

| Catalyst | DMAP (4-dimethylaminopyridine) | 20% faster reaction rate |

| Temperature | Microwave-assisted heating at 80°C | Reaction time reduced to 2 hours |

Continuous flow reactors further enhance productivity by minimizing side reactions and enabling real-time monitoring.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.45 (s, 1H, furan H), 6.55 (d, 1H, furan H), 3.90–3.70 (m, 4H, pyrrolidine H), 2.10–1.90 (m, 4H, pyrrolidine H).

X-ray Crystallography :

Crystal structures confirm the planar geometry of the furan ring and the twisted conformation of the pyrrolidine moiety, with bond lengths consistent with literature values.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-carbonyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Alcohol derivatives of this compound.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in pharmaceutical applications due to its biological activities, particularly in the following areas:

- Antimicrobial Activity : Research indicates that 1-(furan-3-carbonyl)pyrrolidine exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have demonstrated its effectiveness against various bacterial strains, suggesting it could be used in treating infections resistant to conventional antibiotics.

- Anticancer Properties : Preliminary studies have suggested that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its ability to interact with specific cellular pathways makes it a subject of interest for anticancer drug development.

Medicinal Chemistry

In medicinal chemistry, the compound's structural features allow for modifications that can enhance its pharmacological properties. For instance:

- Synthesis of Derivatives : Researchers are exploring various synthetic routes to create derivatives of this compound that may exhibit improved bioavailability and efficacy. These derivatives are being tested for their potential therapeutic effects in preclinical studies.

- Biological Target Interaction : Interaction studies have focused on the binding affinity of this compound with various biological targets, including enzymes and receptors involved in disease pathways. Understanding these interactions can lead to the identification of new therapeutic targets.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

-

Study on Antimicrobial Activity :

- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.

-

Investigation into Anticancer Mechanisms :

- Research conducted at a leading university examined the effects of this compound on human cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through mitochondrial pathways, thus presenting a basis for further exploration as an anticancer agent.

-

Development of Novel Derivatives :

- A recent project aimed at synthesizing modified versions of this compound showed promising results in enhancing solubility and bioactivity. These derivatives were tested for their ability to inhibit specific enzymes linked to cancer progression.

Mechanism of Action

The mechanism of action of 1-(furan-3-carbonyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Comparison with Similar Pyrrolidine Derivatives

Structural and Functional Group Variations

The pharmacological and physicochemical properties of pyrrolidine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility : The carboxylic acid group in 1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid improves aqueous solubility, whereas the lipophilic phenylethyl group in 1-(2-phenylethyl)pyrrolidine favors membrane permeability .

- Stability : 1-(2-Hydroxyethyl)pyrrolidone degrades into pyrrolidine and ammonia under harsh conditions, whereas the furan-carbonyl group in this compound may confer greater hydrolytic stability .

Biological Activity

1-(Furan-3-carbonyl)pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a furan ring attached to a pyrrolidine structure, which may impart various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The presence of the furan moiety contributes to its reactivity and interaction with biological targets, while the pyrrolidine ring may influence its pharmacokinetics and bioavailability.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial effects, particularly against certain strains of bacteria. Its unique structure allows for interactions with bacterial cell walls, potentially disrupting their integrity.

- Antitumor Activity : Similar compounds within the pyrrolidine class have shown promise as antitumor agents. For instance, derivatives of pyrrolidine have been reported to induce apoptosis in cancer cells and inhibit key enzymes involved in tumor progression .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, including those involved in bacterial resistance mechanisms. This activity is crucial for developing novel antibiotics targeting multidrug-resistant bacteria .

Synthesis

The synthesis of this compound typically involves methods that ensure high enantiomeric purity, which is essential for biological applications. Various synthetic routes have been explored, focusing on optimizing yield and purity while minimizing environmental impact.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of related compounds:

- A study on pyrrolidine derivatives indicated that modifications to the furan ring significantly affected their antimicrobial activity, suggesting that structural variations can lead to enhanced potency against specific pathogens .

- Another research effort demonstrated that certain pyrrolidine-based compounds could effectively inhibit PBP3 in Pseudomonas aeruginosa, showcasing their potential as scaffolds for developing new antibacterial agents .

Comparative Analysis

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2,5-Dimethyl-furan-3-carbonyl)pyrrolidine | Dimethyl substitution on the furan ring | Enhanced lipophilicity; improved bioavailability |

| 1-(5-tert-butyl-2-methyl-furan-3-carbonyl)pyrrolidine | Tert-butyl and methyl groups | Increased steric hindrance affecting reactivity |

| 3-(Furan-3-ylmethyl)pyrrolidine | Different furan attachment | Variations in biological activity due to structural differences |

Q & A

Q. What are the established synthetic routes for 1-(furan-3-carbonyl)pyrrolidine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves nucleophilic acyl substitution between pyrrolidine and furan-3-carbonyl chloride. Key steps include:

-

Reagent Selection : Use anhydrous solvents (e.g., THF, DCM) to minimize hydrolysis of the carbonyl chloride intermediate .

-

Temperature Control : Reactions are conducted at 0–25°C to balance reactivity and side-product formation .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .

-

Yield Optimization : Stoichiometric excess of pyrrolidine (1.2–1.5 eq.) improves conversion .

Synthetic Method Key Conditions Yield Range Purity Nucleophilic acyl substitution THF, 0°C, 12h 60–75% >95% (NMR) Coupling with activated ester DCM, EDC/HOBt, RT 50–65% >90% (HPLC)

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., furan C=O at ~160–170 ppm, pyrrolidine ring protons at δ 1.8–3.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .

- Mass Spectrometry (MS) :

- ESI-MS : Molecular ion [M+H]⁺ matches theoretical mass (e.g., C₉H₁₁NO₂: 165.08 g/mol) .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential respiratory irritation from carbonyl intermediates .

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent decomposition .

Advanced Research Questions

Q. How does the furan-3-carbonyl substituent influence biological activity compared to other aryl groups (e.g., fluorophenyl, bromonaphthyl)?

- Structure-Activity Relationship (SAR) :

-

Electron-Withdrawing Effects : The furan carbonyl enhances electrophilicity, potentially improving target binding (e.g., enzyme active sites) vs. electron-donating groups like methoxy .

-

Ring Rigidity : Furan’s planar structure may restrict conformational flexibility, altering pharmacokinetics compared to bulkier naphthyl groups .

- Biological Data :

-

In vitro Assays : Compare IC₅₀ values against fluorophenyl analogs (e.g., furan derivatives show 2–3x higher potency in kinase inhibition assays) .

Substituent LogP IC₅₀ (μM) Target Protein Furan-3-carbonyl 1.2 0.45 Kinase X 3-Fluorophenyl 2.1 1.2 Kinase X 4-Bromo-1-naphthyl 3.5 0.8 Kinase Y

Q. How can researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

- Experimental Design :

- Standardized Assays : Use uniform cell lines (e.g., HEK293 vs. HeLa) and control compounds to minimize variability .

- Dose-Response Curves : Triplicate measurements with 8–10 concentration points improve reproducibility .

- Data Analysis :

- Statistical Models : Multivariate regression to account for covariates (e.g., solvent DMSO% affecting solubility) .

Q. What computational strategies predict the pharmacokinetic profile of this compound derivatives?

- In silico Tools :

- Molecular Dynamics (MD) : Simulates binding stability with targets (e.g., >50 ns simulations to assess furan-pi interactions) .

- ADMET Prediction : Software like Schrödinger QikProp estimates bioavailability (%HIA >80%) and CNS permeability (logBB <0.3) .

Q. What strategies optimize regioselectivity in synthesizing novel derivatives (e.g., C-3 vs. C-2 substitution)?

- Catalytic Systems :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.